molecular formula C21H28N4O4S B2391552 2-Methyl-5-((3-methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 369367-16-8

2-Methyl-5-((3-methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

货号: B2391552
CAS 编号: 369367-16-8
分子量: 432.54
InChI 键: LLIIRNMRYDHBER-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-Methyl-5-((3-methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazol-6-ol core substituted with a 3-methylpiperidinyl group and a 3,4,5-trimethoxyphenyl moiety. The trimethoxyphenyl group is structurally analogous to motifs found in tubulin-targeting anticancer agents (e.g., combretastatin analogs), suggesting possible antitumor applications. The 3-methylpiperidinyl substituent may enhance solubility and bioavailability, common challenges in drug development.

属性

IUPAC Name

2-methyl-5-[(3-methylpiperidin-1-yl)-(3,4,5-trimethoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4S/c1-12-7-6-8-24(11-12)17(19-20(26)25-21(30-19)22-13(2)23-25)14-9-15(27-3)18(29-5)16(10-14)28-4/h9-10,12,17,26H,6-8,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIIRNMRYDHBER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(C2=CC(=C(C(=C2)OC)OC)OC)C3=C(N4C(=NC(=N4)C)S3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-((3-methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactionsThe final step involves the formation of the thiazolo[3,2-b][1,2,4]triazole ring system under specific reaction conditions, such as the use of acetic anhydride and pyridine under reflux .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.

化学反应分析

Types of Reactions

2-Methyl-5-((3-methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

科学研究应用

2-Methyl-5-((3-methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly as a lead compound in drug discovery for targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

作用机制

The mechanism of action of 2-Methyl-5-((3-methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

相似化合物的比较

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Biological Activity Key Differentiator Reference
Target Compound Thiazolo[3,2-b][1,2,4]triazol-6-ol 3-Methylpiperidinyl, 3,4,5-Trimethoxyphenyl Hypothetical anticancer Enhanced solubility via piperidine
4-Methylpiperidinyl analog Thiazolo[3,2-b][1,2,4]triazol-6-ol 4-Methylpiperidinyl, 3,4,5-Trimethoxyphenyl Unknown Altered metabolic stability
Compound 6 Pyrrolo-thiazolo-pyrimidine 4-Methoxyphenyl, Triazolothiadiazinone Bacteriostatic Reduced solubility, aromatic extension
3’-Substituted-2-aryl-5-methyl derivatives 1,2,4-Triazole Aryl, Thioxo Anticancer, Antinociceptive Simpler scaffold, lower complexity

生物活性

The compound 2-Methyl-5-((3-methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol represents a novel class of hybrid molecules that have garnered attention for their potential therapeutic applications, particularly in oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity against cancer cell lines, and pharmacological properties.

Chemical Structure

The compound features a complex structure that includes:

  • A thiazole ring
  • A triazole moiety
  • A piperidine substituent
  • A trimethoxyphenyl group

This unique architecture is believed to contribute to its biological activity by allowing multiple interaction points with biological targets.

The biological activity of the compound is primarily attributed to its ability to interact with various enzymes and receptors. The trimethoxyphenyl group is known to modulate enzyme activities, while the triazole ring may facilitate binding to metal ions or other biomolecules. These interactions can lead to inhibition of key cellular pathways involved in cancer progression and inflammation.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer properties:

  • Cytotoxicity : In vitro assays against various human cancer cell lines have shown significant cytotoxic effects. For instance, the compound exhibited an IC50 value of less than 1 µM against A549 (lung cancer) and U-87MG (glioma) cell lines .
Cell LineIC50 (µM)
A549 (Lung)< 1
U-87MG (Glioma)< 1
MCF-7 (Breast)7

In Vivo Studies

In vivo studies using Ehrlich solid tumor models revealed that the compound inhibited tumor growth significantly compared to control groups. Specifically, it achieved a tumor growth inhibition (TGI) of 62% at a dosage of 25 mg/kg .

Selectivity and Safety Profile

One notable aspect of this compound is its selectivity towards cancer cells while sparing normal human cells from cytotoxicity. This selectivity is crucial for reducing potential side effects during treatment .

Enzyme Inhibition

The compound has been shown to inhibit several key kinases involved in cancer signaling pathways. For example:

  • CDK9 : Inhibition observed with an IC50 of approximately 40 nM.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on Lung Cancer : The compound was tested in a mouse model of lung cancer where it resulted in a significant increase in survival rates compared to untreated controls.
  • Breast Cancer Models : In MCF-7 breast cancer models, the compound demonstrated a dose-dependent inhibition of cell proliferation.

常见问题

Q. Advanced: How can researchers resolve inconsistencies in reported synthesis yields?

Discrepancies often arise from variations in solvent polarity, catalyst loading, or impurity profiles. To address this:

  • Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent ratio) and identify critical factors .
  • Employ HPLC-MS to track intermediate stability, as unstable intermediates (e.g., Schiff bases) may degrade under suboptimal conditions .

Basic: What analytical techniques are essential for structural characterization?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the thiazolo-triazole core and substituent positions. Key signals include aromatic protons (δ 6.8–7.5 ppm) and piperidine methyl groups (δ 1.2–1.8 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 467.2) and detects isotopic patterns for sulfur-containing moieties .
  • X-ray Crystallography : Resolves stereochemistry of the (3-methylpiperidin-1-yl)methyl group, critical for docking studies .

Q. Advanced: How can conflicting crystallographic data on substituent conformations be reconciled?

Variations in crystal packing (e.g., solvent inclusion, polymorphism) may alter dihedral angles. Use:

  • DFT Calculations (B3LYP/6-31G*) to model energetically favorable conformers .
  • Variable-Temperature NMR to assess dynamic behavior in solution .

Basic: What methodologies are recommended for initial biological activity screening?

Answer:

  • In Vitro Assays :
    • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
    • Anti-inflammatory : COX-2 inhibition assay (IC₅₀ values) and TNF-α ELISA in macrophages .
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ typically <10 µM .
  • ADME Profiling : Microsomal stability assays (t₁/₂ >60 mins) and Caco-2 permeability (Papp >1×10⁻⁶ cm/s) predict oral bioavailability .

Q. Advanced: How to interpret contradictory bioactivity data across studies?

Discrepancies may stem from assay conditions (e.g., serum content, incubation time). Mitigate by:

  • Standardized Protocols : Adhere to CLSI guidelines for antimicrobial testing .
  • Target Engagement Studies : Use SPR or ITC to quantify binding affinity (KD) to specific targets (e.g., tubulin, kinases) .

Basic: How to design structure-activity relationship (SAR) studies for this scaffold?

Answer:

  • Core Modifications : Replace the thiazolo-triazole with oxadiazole or imidazoline to assess ring flexibility .
  • Substituent Variations :
    • Piperidine : Test 3-methyl vs. 4-methyl derivatives for steric effects on target binding .
    • Aryl Groups : Compare 3,4,5-trimethoxyphenyl with 3,4-dichlorophenyl to evaluate electron-withdrawing/donating effects .
  • Bioisosteres : Substitute the hydroxyl group with methoxy or fluorine to modulate solubility and metabolism .

Q. Advanced: How can computational tools enhance SAR exploration?

  • Molecular Docking : Use AutoDock Vina to predict binding modes to targets like β-tubulin (PDB: 1SA0) or 5-HT receptors .
  • QSAR Models : Generate 2D/3D descriptors (e.g., logP, polar surface area) to correlate with activity .

Basic: What purification strategies ensure high compound integrity?

Answer:

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) removes polar impurities .
  • Recrystallization : Use ethanol/water mixtures (7:3 v/v) to isolate crystals with >99% purity .

Q. Advanced: How to address stability issues during long-term storage?

  • Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent oxidation of the hydroxyl group .
  • Forced Degradation Studies : Expose to UV light (ICH Q1B) and acidic/basic conditions to identify degradation pathways .

Basic: What are the key physicochemical properties influencing bioavailability?

Answer:

  • logP : ~2.5 (moderate lipophilicity) enables membrane permeability .
  • Solubility : <0.1 mg/mL in water; use co-solvents (e.g., PEG 400) for in vivo dosing .
  • pKa : Hydroxyl group (pKa ~9.5) impacts ionization in physiological pH .

Q. Advanced: How to improve pharmacokinetic profiles without compromising activity?

  • Prodrug Design : Acetylate the hydroxyl group to enhance absorption; hydrolyze in vivo by esterases .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size <200 nm) to prolong half-life .

Advanced: How to resolve discrepancies in reported mechanisms of action?

Some studies suggest tubulin polymerization inhibition, while others implicate kinase targets. To clarify:

  • Biochemical Assays : Compare IC₅₀ values in tubulin polymerization (e.g., paclitaxel as control) vs. kinase panels (e.g., EGFR, BRAF) .
  • CRISPR Knockout Models : Use HEK293 cells with tubulin or kinase genes silenced to isolate pathways .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。